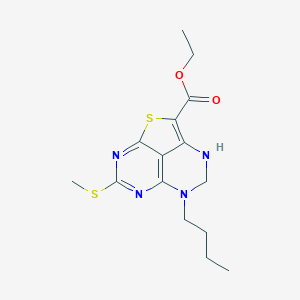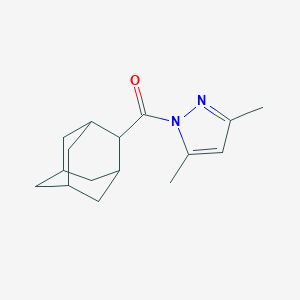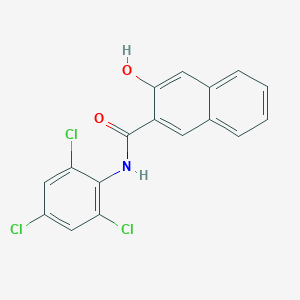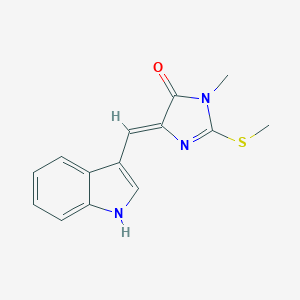![molecular formula C14H12ClN3S B326752 13-chloro-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B326752.png)
13-chloro-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline is a complex heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused ring system that includes pyrimidine, thieno, and isoquinoline moieties, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline typically involves multi-step processes that include cyclization reactions. One common method involves the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield fully reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as an antiviral or anti-inflammatory agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’4,5]thieno[2,3-c]isoquinoline derivatives: These compounds share the core structure but have different substituents that can alter their properties.
Other fused heterocyclic compounds: Such as thieno[2,3-d]pyrimidines and isoquinoline derivatives.
Uniqueness
The uniqueness of 8-Chloro-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline lies in its specific fused ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H12ClN3S |
|---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
13-chloro-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene |
InChI |
InChI=1S/C14H12ClN3S/c1-7-8-4-2-3-5-9(8)10-11-12(19-14(10)18-7)13(15)17-6-16-11/h6H,2-5H2,1H3 |
InChI Key |
VXIHFXFQAHAUGK-UHFFFAOYSA-N |
SMILES |
CC1=C2CCCCC2=C3C4=C(C(=NC=N4)Cl)SC3=N1 |
Canonical SMILES |
CC1=C2CCCCC2=C3C4=C(C(=NC=N4)Cl)SC3=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,10-dimethyl-10a-[2-(9-methyl-9H-carbazol-2-yl)vinyl]-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B326669.png)

![methyl 4-{[2-(methylsulfanyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]carbonyl}phenyl ether](/img/structure/B326673.png)
![1-Chloro-3-[[5-[(3-chloro-2-hydroxypropyl)amino]naphthalen-1-yl]amino]propan-2-ol](/img/structure/B326674.png)
![N-[2-({5-[(isopropylamino)sulfonyl]-1-naphthyl}amino)-2-oxo-1-phenylethyl]benzamide](/img/structure/B326678.png)


![[4-({3-Chloro-3-[(2-chloroethyl)sulfanyl]propanoyl}amino)phenyl]acetic acid](/img/structure/B326684.png)

![Ethyl 4-amino-1-oxa-2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide](/img/structure/B326687.png)
![2-[(acetyloxy)methyl]-6-(2-propynyloxy)-3,6-dihydro-2H-pyran-3-yl acetate](/img/structure/B326688.png)
![ethyl 4-amino-3-phenyl-spiro[5H-1,2-oxathiole-5,4'-piperidine]-1'-carboxylate 2,2-dioxide](/img/structure/B326689.png)


